N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-18-6-5-13-28(17-18)35(31,32)21-10-7-19(8-11-21)24(30)29(15-14-27(2)3)25-26-22-16-20(33-4)9-12-23(22)34-25;/h7-12,16,18H,5-6,13-15,17H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBROIXNLFMJIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=CC(=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure, including a dimethylamino group, a benzo[d]thiazole moiety, and a sulfonamide substituent, which may confer unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1216380-63-0 |
| Molecular Formula | C23H30ClN3O2S |
| Molecular Weight | 442.0 g/mol |
Research indicates that this compound may interact with various biological targets, particularly receptors involved in neurotransmission and cellular signaling. Its structural components suggest potential interactions with:
- Serotonin receptors : Compounds with similar structures have been shown to exhibit agonistic activity at serotonin receptors, which are vital in mood regulation and other physiological processes .
- Enzyme inhibition : The sulfonamide group may confer inhibitory effects on specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor progression by targeting ubiquitin ligases, which play critical roles in protein degradation and cell cycle regulation. Such inhibition could lead to reduced cancer cell viability and increased apoptosis in tumor cells.
- Neuropharmacological Effects : The dimethylamino group is often associated with enhanced central nervous system penetration. This could imply potential applications in treating neurological disorders through modulation of neurotransmitter systems .
- Selectivity and Potency : Comparative studies with related compounds have indicated that this compound exhibits selective binding affinity for certain receptor subtypes, which may enhance its therapeutic index while minimizing side effects .
Study 1: Anticancer Mechanisms
A study conducted on similar compounds demonstrated that modifications in the benzo[d]thiazole moiety can significantly alter biological activity against cancer cell lines. The presence of the sulfonamide group was found to enhance the inhibitory effect on cell proliferation in vitro, suggesting that structural optimization could lead to more effective anticancer agents.
Study 2: Neurotransmitter Interaction
In another investigation focusing on serotonin receptor agonists, compounds structurally related to the target compound showed promising results in modulating serotonin levels in animal models. This suggests potential applications for mood disorders and anxiety treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
